2-Amino-4-(methylsulfonyl)phenol
CAS No.: 98-30-6
Cat. No.: VC1959856
Molecular Formula: C7H9NO3S
Molecular Weight: 187.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98-30-6 |
|---|---|
| Molecular Formula | C7H9NO3S |
| Molecular Weight | 187.22 g/mol |
| IUPAC Name | 2-amino-4-methylsulfonylphenol |
| Standard InChI | InChI=1S/C7H9NO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 |
| Standard InChI Key | SFLMBHYNCSYPOO-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)O)N |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)O)N |
| Melting Point | 189 to 190 °F (NTP, 1992) |
Introduction
Chemical Identification and Nomenclature
Primary Identifiers
2-Amino-4-(methylsulfonyl)phenol is precisely identified through various chemical classification systems, as detailed in the following table:
| Identifier | Value |
|---|---|
| CAS Number | 98-30-6 |
| Molecular Formula | C₇H₉NO₃S |
| Molecular Weight | 187.22 g/mol |
| IUPAC Name | 2-amino-4-methylsulfonylphenol |
| InChI | InChI=1S/C7H9NO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,8H2,1H3 |
| InChI Key | SFLMBHYNCSYPOO-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)O)N |
| European EC Number | 202-654-4 |
| FDA UNII | SVT24HP8UU |
| DSSTox Substance ID | DTXSID8024490 |
Common Synonyms
The compound is known by numerous alternative names in scientific literature and commercial contexts:
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APMS
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2-Amino-4-mesyl-phenol
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2-Aminophenol-4-methylsulphone
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2-Amino-4-methanesulfonylphenol
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2-Azanyl-4-methylsulfonyl-phenol
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2-Hydroxy-5-(methylsulfonyl)aniline
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3-Amino-4-hydroxyphenyl methyl sulfone
Physicochemical Properties
General Physical Characteristics
The compound exhibits distinctive physical properties that influence its handling, storage, and application:
Thermal Properties
Thermal properties are critical for processing, synthesis, and safety considerations:
| Property | Value | Source |
|---|---|---|
| Melting Point | 156.0 to 160.0°C | |
| Boiling Point | 436.3±45.0°C at 760 mmHg (Predicted) | |
| Flash Point | 217.6±28.7°C (Predicted) |
Chemical Properties
| Property | Value | Source |
|---|---|---|
| pKa | 7.36±0.18 (Predicted) | |
| LogP | -1.05 | |
| Vapor Pressure | 0.0±1.1 mmHg at 25°C | |
| Exact Mass | 187.030319 g/mol | |
| Polar Surface Area (PSA) | 88.77000 |
Spectral Characteristics
The compound can be characterized using various spectroscopic techniques:
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Infrared (IR) spectroscopy typically reveals significant absorption bands corresponding to:
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N-H stretching (amino group)
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O-H stretching (phenolic hydroxyl)
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S=O stretching vibrations (methylsulfonyl group)
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Aromatic C=C stretching
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Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation through characteristic chemical shifts of protons in different chemical environments.
Chemical Reactivity
Functional Group Characteristics
2-Amino-4-(methylsulfonyl)phenol possesses dual functionality that defines its chemical behavior:
Amine Properties
The compound functions as a chemical base that can neutralize acids to form salts and water. These acid-base reactions are exothermic, with heat evolution largely independent of the amine's strength as a base .
Phenol Properties
Unlike alcohols, the phenolic group behaves as a weak organic acid. Phenols are much weaker acids than common carboxylic acids, with typical phenols having Ka values around 1.3 × 10⁻¹⁰ .
Reactivity Profile
The compound demonstrates characteristic reactivity patterns:
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Incompatibilities: May be incompatible with isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides .
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Reduction Reactions: When combined with strong reducing agents such as hydrides, flammable gaseous hydrogen may be generated .
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Sulfonation: Very readily undergoes sulfonation, even with concentrated sulfuric acid at room temperature, generating heat .
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Nitration: Can be rapidly nitrated, even by dilute nitric acid .
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Acid-Base Interactions: Heat is generated in acid-base reactions between the phenolic group and bases, which may initiate polymerization of organic compounds .
Synthesis Methods
The synthesis of 2-Amino-4-(methylsulfonyl)phenol typically involves multi-step synthetic routes from appropriate starting materials:
Common Synthetic Approaches
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From Toluene Derivatives:
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Starting with methyl toluene
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Proceeding through chlorosulfonation
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Followed by ammonolysis and oxidation
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Reported yields of approximately 83% under optimized conditions
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General Reaction Sequence:
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Sulfonation of an appropriate precursor
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Introduction of the amino group through nitration followed by reduction
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Careful control of reaction conditions to achieve regioselectivity
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Industrial Production Methods
Industrial scale production typically employs continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions improves the scalability of the synthesis.
Applications
The compound finds application in various fields due to its unique structural features:
Pharmaceutical Applications
2-Amino-4-(methylsulfonyl)phenol serves as an important building block in pharmaceutical synthesis. Its dual functionality (amino and phenolic groups) makes it valuable for creating more complex molecular structures. The compound has been utilized in drug development processes due to its reactivity and functional group arrangement.
Research Applications
In biochemical research, the compound is used to study various cellular processes and mechanisms. Its structure allows for investigation of specific protein interactions and metabolic pathways.
Analytical Chemistry
Regulatory Status
The compound is subject to various regulatory frameworks globally:
Chemical Inventories
2-Amino-4-(methylsulfonyl)phenol appears in several chemical inventories:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume